molecular formula C19H26N6O B5505957 6-[4-(3-methylbutanoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine

6-[4-(3-methylbutanoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine

Cat. No. B5505957
M. Wt: 354.4 g/mol
InChI Key: JMIAQSNULRCNSV-UHFFFAOYSA-N
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Description

"6-[4-(3-methylbutanoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine" belongs to a class of compounds that typically exhibit a range of chemical and biological activities. These compounds are often synthesized through complex chemical reactions and possess unique molecular structures that determine their physical and chemical properties.

Synthesis Analysis

The synthesis of such compounds often involves condensation reactions, cycloalkylation, and nucleophilic substitution reactions. For instance, compounds with similar structural features have been synthesized through the condensation of pyridazinone with aromatic aldehydes, followed by reactions with thiourea and electrophilic reagents (Gaby et al., 2003).

Molecular Structure Analysis

The molecular structure of such compounds is often characterized using spectral analyses, including X-ray diffraction and NMR spectroscopy. These techniques help in understanding the arrangement of atoms and the presence of various functional groups (Georges et al., 1989).

Chemical Reactions and Properties

The chemical properties of these compounds are largely influenced by their molecular structure. They can undergo various chemical reactions, including cyclocondensation, heterocyclisation, and reactions with secondary amines, leading to the formation of novel derivatives (Karimian & Karimi, 2020).

Scientific Research Applications

Synthesis Methodologies and Chemical Properties

  • Efficient Synthesis Techniques: Studies have described efficient synthesis routes for piperazine-2,6-dione derivatives and their potential as anticancer agents. One approach involves the condensation of iminodiacetic acid with various amines under microwave irradiation, leading to piperazine-2,6-dione derivatives with significant yields (Kumar et al., 2013).
  • Novel Synthetic Routes: Research on enamine derivatives for heterocyclic synthesis highlights novel and efficient pathways to synthesize condensed pyridazines, demonstrating the versatility of piperazine-based compounds in synthesizing heterocyclic structures (Darwish et al., 2011).

Biological Activities

  • Anticancer Activity: A study on the synthesis and in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines suggests potential anticancer properties of compounds structurally related to piperazine derivatives (Mallesha et al., 2012).
  • Antimicrobial and Anti-inflammatory Activities: Various studies report on the synthesis of pyridazinone and piperazine derivatives with evaluated antimicrobial and anti-inflammatory activities, highlighting the therapeutic potential of these compounds in treating infections and inflammation (Abubshait, 2007), (Ali, 2009).

properties

IUPAC Name

3-methyl-1-[4-[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O/c1-14(2)12-19(26)25-10-8-24(9-11-25)18-7-6-17(22-23-18)21-16-5-4-15(3)13-20-16/h4-7,13-14H,8-12H2,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIAQSNULRCNSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-(4-(6-((5-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)butan-1-one

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